5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2/c8-7-10-9-6(12-7)3-5-1-2-11-4-5/h1-2,4H,3H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDWAOROOBGUEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Thiophene-3-Carbaldehyde
In a modified Hurd-Mori reaction, thiosemicarbazide reacts with thiophene-3-carbaldehyde in the presence of phosphorous oxychloride (POCl₃) as a cyclizing agent. The reaction proceeds via initial formation of a thiosemicarbazone intermediate, followed by intramolecular cyclization to yield the thiadiazole core.
Procedure :
- Thiosemicarbazide (0.01 mol) and thiophene-3-carbaldehyde (0.01 mol) are dissolved in anhydrous ethanol.
- POCl₃ (2 eq) is added dropwise at 0°C, causing an exothermic reaction.
- The mixture is refluxed at 80°C for 4–6 hours, cooled, and neutralized with aqueous NaHCO₃.
- The precipitate is filtered, washed with water, and recrystallized from ethanol to yield the product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Melting Point | 182–184°C |
| Purity (HPLC) | ≥98% |
This method is favored for its scalability and minimal byproducts, though excess POCl₃ requires careful handling.
Nucleophilic Substitution on Preformed Thiadiazole Cores
An alternative route involves functionalizing a preassembled 1,3,4-thiadiazole ring with a thiophen-3-ylmethyl group. This two-step approach is exemplified by the synthesis of analogs such as BI-90H9.
Synthesis of 2-Amino-1,3,4-thiadiazole-5-thiol
- Thiadiazole Formation : 2-Amino-1,3,4-thiadiazole-5-thiol is prepared via cyclization of thiosemicarbazide with carbon disulfide in alkaline conditions.
- Alkylation : The thiol group undergoes nucleophilic substitution with 3-(bromomethyl)thiophene in methanol using sodium methoxide (NaOMe) as a base.
Reaction Scheme :
$$
\text{2-Amino-1,3,4-thiadiazole-5-thiol} + \text{3-(Bromomethyl)thiophene} \xrightarrow{\text{NaOMe, MeOH}} \text{this compound}
$$
Optimization Insights :
- Solvent : Methanol outperforms DMF or THF due to better solubility of intermediates.
- Temperature : Room temperature (25°C) minimizes side reactions.
- Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).
Microwave-Assisted Synthesis
Recent studies highlight microwave irradiation as a tool to accelerate thiadiazole formation. A representative protocol involves:
- Mixing thiosemicarbazide (1 eq) and thiophene-3-carbaldehyde (1 eq) in acetic acid.
- Irradiating at 150 W for 10 minutes.
- Quenching with ice water and filtering the precipitate.
Advantages :
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity, with retention time = 4.2 minutes.
Comparative Evaluation of Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Cyclocondensation | 68–72 | 4–6 h | High |
| Nucleophilic Substitution | 65–70 | 8–12 h | Moderate |
| Microwave-Assisted | 78–82 | 10 min | High |
Microwave synthesis offers the best balance of efficiency and yield but requires specialized equipment. Traditional cyclocondensation remains the most accessible for laboratory-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Mechanistic Insights
Anticancer Activity :
- The 5-(4-fluorophenyl-thiophen-2-yl) derivative exhibited superior potency against MCF7 cells (IC50 = 1.28 μg/mL) compared to 5-(indol-5-yl) derivatives targeting PIM2 kinases . This highlights the importance of electron-withdrawing substituents (e.g., fluorine) in enhancing cytotoxicity.
- In contrast, 5-(thiophen-3-ylmethyl) derivatives are hypothesized to leverage hydrophobic interactions with cellular targets due to the thiophene’s aromaticity .
Antimicrobial Activity :
Structure-Activity Relationship (SAR) Trends
Electron-Deficient Substituents : Derivatives with electron-withdrawing groups (e.g., nitro, fluorine) exhibit enhanced anticancer and antimicrobial activities due to improved target binding and metabolic stability .
Aromatic Moieties : Thiophene, indole, and phenyl groups contribute to π-π stacking interactions with enzymes or DNA, critical for activity .
Hydrogen-Bonding Capacity : Amine and Schiff base substituents facilitate hydrogen bonding with biological targets, as seen in anti-SARS-CoV-2 compounds .
Biological Activity
5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, drawing from various studies and findings to provide a comprehensive overview.
Overview of 1,3,4-Thiadiazoles
1,3,4-Thiadiazoles are five-membered heterocyclic compounds that contain both sulfur and nitrogen atoms. They have garnered attention in medicinal chemistry due to their potential as antimicrobial, anticancer, anti-inflammatory, and analgesic agents. The presence of the thiophene ring in derivatives like this compound enhances their biological activity through various mechanisms.
Antimicrobial Activity
Studies have shown that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with the thiadiazole moiety have demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. A study indicated that certain 2-amino-1,3,4-thiadiazole derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .
- Antifungal Activity : While some derivatives show promising antifungal effects against strains such as Aspergillus niger, others lack significant antifungal activity. The structure of the compound plays a crucial role in its effectiveness against these pathogens .
Anticancer Potential
The anticancer properties of thiadiazole derivatives are noteworthy. Research indicates that these compounds can inhibit key biological pathways involved in cancer cell proliferation:
- Mechanisms of Action : Thiadiazole derivatives have been shown to inhibit RNA and DNA synthesis specifically without affecting protein synthesis. This selectivity is crucial for developing targeted cancer therapies .
- Case Studies : In vitro studies on various cancer cell lines have demonstrated that compounds containing the 1,3,4-thiadiazole scaffold exhibit cytotoxic effects. For example, certain analogs have shown IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of thiadiazole derivatives:
| Compound Structure | Biological Activity | IC50 Value |
|---|---|---|
| This compound | Antimicrobial | TBD |
| Substituted thiadiazoles | Anticancer | Varies (10–30 µM) |
| Hydroxypropylamino derivatives | Enhanced cytotoxicity | TBD |
This table summarizes key findings regarding the relationship between structural modifications and biological efficacy.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods. Recent advancements include one-pot synthesis techniques that avoid toxic reagents while maintaining high yields . Characterization techniques such as NMR and mass spectrometry confirm the identities and purities of synthesized compounds.
Q & A
Basic Synthesis and Characterization
Q1: What are the optimal synthetic routes for preparing 5-(Thiophen-3-ylmethyl)-1,3,4-thiadiazol-2-amine with high purity? A:
- Cyclocondensation methods are commonly used for thiadiazole derivatives. For example, reacting thiosemicarbazide with a thiophene-substituted carbonyl precursor (e.g., thiophene-3-carboxylic acid hydrazide) in the presence of concentrated sulfuric acid or POCl₃ enables cyclization to form the thiadiazole core .
- Ultrasound-assisted synthesis improves reaction efficiency and yield by enhancing reagent mixing and reducing reaction time, as demonstrated in analogous thiadiazole syntheses .
- Purification typically involves recrystallization from ethanol/water mixtures or column chromatography. Purity validation via HPLC or melting-point analysis is critical .
Structural Elucidation
Q2: Which advanced techniques are recommended for resolving structural ambiguities in this compound? A:
- X-ray crystallography (using programs like SHELXL ) provides definitive bond lengths, angles, and dihedral angles, especially for identifying thiophene-thiadiazole ring interactions.
- Spectroscopic methods :
- ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene methylene protons at δ ~4.5–5.0 ppm ).
- FT-IR for characteristic N–H (3200–3400 cm⁻¹) and C–S (650–750 cm⁻¹) stretching .
- DFT calculations validate experimental data and predict electronic properties, such as HOMO-LUMO gaps relevant to reactivity .
Biological Activity Profiling
Q3: How can researchers design experiments to evaluate the anticancer potential of this compound? A:
- In vitro screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare with structurally similar derivatives (e.g., 5-(3-iodophenyl) analogs ).
- Mechanistic studies :
- Flow cytometry to assess apoptosis via Annexin V/PI staining.
- Molecular docking to predict binding affinity to targets like tubulin or topoisomerase II, leveraging structural data from related compounds .
- SAR analysis : Modify substituents (e.g., replacing thiophene with pyridine ) to isolate key pharmacophores.
Advanced Reactivity and Functionalization
Q4: What strategies mitigate side reactions during functionalization of the thiadiazole ring? A:
- Protecting groups : Temporarily block the amine (-NH₂) with Boc or acetyl groups before introducing electrophiles (e.g., alkyl halides) to avoid competing nucleophilic attacks .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions, while microwave-assisted synthesis enhances regioselectivity .
- Monitoring by TLC/LC-MS ensures real-time tracking of reaction progress and byproduct formation .
Data Contradictions in Biological Assays
Q5: How should discrepancies in cytotoxicity data across studies be addressed? A:
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, conflicting IC₅₀ values for 5-(3-fluorophenyl) derivatives were resolved by harmonizing MTT protocols .
- Validate purity : Impurities (e.g., unreacted starting materials) can skew results. Use HPLC-MS to confirm compound integrity .
- Cross-validate with orthogonal assays : Combine MTT with colony formation or caspase-3 activation assays to corroborate findings .
Computational Modeling for Drug Design
Q6: Which computational approaches predict the binding modes of this compound with biological targets? A:
- Molecular dynamics (MD) simulations : Explore conformational flexibility of the thiophene-thiadiazole scaffold in protein binding pockets (e.g., EGFR kinase ).
- Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond donors, aromatic rings) using tools like Schrödinger’s Phase .
- ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity, guiding lead optimization .
Crystallographic Challenges
Q7: How can researchers resolve twinning or disorder in crystals of this compound? A:
- SHELXD/SHELXE algorithms are robust for structure solution from twinned data. For disorder, refine occupancy ratios and apply restraints to atomic displacement parameters .
- Low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts, improving resolution .
- Hydrogen-bond analysis : Map intermolecular interactions (N–H⋯N/S) to identify packing motifs that stabilize the lattice .
Scaling-Up Synthesis
Q8: What modifications are required for gram-scale synthesis while maintaining yield? A:
- Batch reactor optimization : Scale POCl₃-mediated cyclization reactions under reflux with efficient stirring to prevent localized overheating .
- Continuous-flow systems : Microreactors enhance heat/mass transfer for ultrasound-assisted steps, reducing side products .
- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
